2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide
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Description
2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H24N4O2S2 and its molecular weight is 404.55. The purity is usually 95%.
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Biological Activity
The compound 2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O2S, which indicates the presence of key functional groups that contribute to its biological activity. The thiadiazole moiety is particularly significant due to its established role in various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : A study demonstrated that derivatives with a thiadiazole core exhibited IC50 values ranging from 10 µM to 20 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Specifically, compounds with piperidine substitutions showed enhanced activity due to better cellular uptake and interaction with cancer-specific targets .
- Mechanisms of Action : The mechanism of action often involves the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases. For example, treatment with related compounds led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are also noteworthy. The compound's structure suggests potential efficacy against a range of pathogens:
- Antibacterial Activity : Research indicates that thiadiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 32.6 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing standard antibiotics like streptomycin .
- Antifungal Activity : Some studies report antifungal efficacy against strains such as Aspergillus niger, with MIC values indicating comparable effectiveness to fluconazole .
Anti-inflammatory Properties
Thiadiazole derivatives have also been studied for their anti-inflammatory effects:
- Inhibition Studies : Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies illustrate the biological activity of thiadiazole derivatives:
- Case Study on HepG2 Cells : In a controlled study, a series of thiadiazole derivatives were tested for their cytotoxic effects on HepG2 cells. The most potent compound demonstrated an IC50 value of 10.28 µg/mL, significantly inhibiting cell proliferation compared to untreated controls .
- Antimicrobial Testing : A set of synthesized thiadiazole derivatives was evaluated for antimicrobial activity against clinical isolates. Results showed that several compounds had MIC values lower than those of standard treatments, indicating their potential as new antimicrobial agents .
Data Tables
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-14-18(27-22-21-14)19(25)23-9-7-15(8-10-23)11-20-17(24)13-26-12-16-5-3-2-4-6-16/h2-6,15H,7-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXCDJIDOFDAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.